[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone
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Overview
Description
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone is a complex organic compound with the molecular formula C19H18N4O This compound is notable for its unique structure, which includes a cyclopropyl group, a benzimidazole moiety, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole intermediate, which is then coupled with an azetidine derivative
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Step 1: Synthesis of Benzimidazole Intermediate
Reagents: o-phenylenediamine, cyclopropyl carboxylic acid
Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
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Step 2: Formation of Azetidine Derivative
Reagents: Azetidine-1-carboxylic acid, suitable activating agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, in the presence of a base like triethylamine.
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Step 3: Coupling with Pyridine Moiety
Reagents: 4-pyridinecarboxaldehyde
Conditions: Condensation reaction under acidic conditions, typically using acetic acid as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Sodium borohydride in methanol, reflux conditions.
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Reduced azetidine and pyridine derivatives.
Substitution Products: Substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
Candesartan Cilexetil: A pharmaceutical compound with a similar benzimidazole structure.
Dimethyl 2,6-pyridinedicarboxylate: A pyridine derivative used in organic synthesis.
Uniqueness
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone is unique due to its combination of a cyclopropyl group, benzimidazole moiety, azetidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(14-7-9-20-10-8-14)22-11-15(12-22)23-17-4-2-1-3-16(17)21-18(23)13-5-6-13/h1-4,7-10,13,15H,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSOIUODMSXVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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